molecular formula C9H7NO3 B051443 5-Nitro-2-indanone CAS No. 116530-60-0

5-Nitro-2-indanone

Cat. No. B051443
CAS RN: 116530-60-0
M. Wt: 177.16 g/mol
InChI Key: VSEBFWRYDORZJI-UHFFFAOYSA-N
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Description

5-Nitro-2-indanone (5-NI) is an organic compound belonging to the class of nitro compounds. It is a colorless crystalline solid with a melting point of 151-153°C and a boiling point of 285-286°C. 5-NI has a molar mass of 170.14 g/mol and is soluble in water and alcohols. 5-NI has a wide range of applications in the fields of organic synthesis, pharmaceuticals, and biochemistry.

Scientific Research Applications

  • Nucleophilic Aromatic Substitution Reactions : A study explored the efficiency of nucleophilic aromatic substitution reactions with fluoride ion on substrates including 5-nitro-indanones. This process has implications in the synthesis of fluoroaromatic compounds, which are significant in the field of pharmaceuticals and radiolabeling for imaging technologies (Enas, Garcia, Mathis, & Gerdes, 1993).

  • Chemotherapeutic Nitroheterocyclic Compounds : Research on the preparation of nitrofurfurylidene, nitrothenylidene, and nitropyrrolylmethylene derivatives of substituted 1-Indanones for chemotherapeutic applications was conducted. These compounds are significant in the development of new chemotherapeutic agents (Albrecht & Schröder, 1970).

  • Microbiological Transformations : Another study examined the microbiological transformation of 5-Methoxy-2-(5-nitrofurfuryliden)-1-indanone by various microorganisms, which is relevant in understanding microbial interactions with nitrofuran derivatives and their environmental impact (Wieglepp, Hoyer, & Kieslich, 1973).

  • Antimicrobial Activities : The synthesis and evaluation of 2-(5-Nitro-2-imidazolylmethylene)-1-indanones and related compounds for their antimicrobial activities were investigated. This study highlights the potential of these compounds in treating bacterial infections (Rufer, Kessler, & Schröder, 1975).

  • Catalytic Asymmetric Nitroaldol Reaction : Research on the synthesis of optically active nitro-3a,4,5,6,7,7a-hexahydro-I-indanone using a catalytic asymmetric nitroaldol reaction was reported. This is significant in asymmetric synthesis, a crucial aspect of modern pharmaceutical production (Sasai, Hiroi, Yamada, & Shibasaki, 1997).

  • Heterotopic Ligands and Organometallic Chemistry : A study involving 2-Indanone reacting with various compounds to form enamine 2-indenyl crown ethers is noteworthy in organometallic chemistry, specifically in the synthesis of ligands for metal complexes (Plenio & Burth, 1996).

  • Applications in Wearable Artificial Kidney : The development of polymeric chemisorbents using 5-vinyl-1-indanone for use in a wearable artificial kidney was explored. This study contributes to advancements in medical devices for renal failure treatment (Jong et al., 2020).

Safety and Hazards

5-Nitro-2-indanone is considered hazardous. It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and it should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-nitro-1,3-dihydroinden-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-9-4-6-1-2-8(10(12)13)3-7(6)5-9/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEBFWRYDORZJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC2=C1C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363600
Record name 5-Nitro-2-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

116530-60-0
Record name 5-Nitro-2-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Nitro-2-indanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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